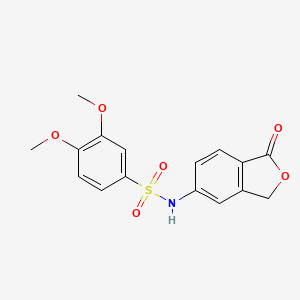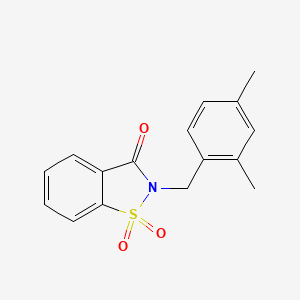![molecular formula C13H11IN2O2 B5512285 N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)
N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Compounds similar to "N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide" are often synthesized through condensation reactions. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was synthesized by a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds is often planar with the presence of C=N double bonds in a trans configuration. This was observed in the structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide (Yathirajan et al., 2007).
Chemical Reactions and Properties
- Compounds with similar structures exhibit a variety of chemical reactions, including electrophilic substitution reactions such as acylation, bromination, nitration, sulfonation, and hydroxymethylation (Vlasova et al., 2010).
Physical Properties Analysis
- The crystal structure of similar compounds is stabilized by various hydrogen bonds, including N-H⋯O and C-H⋯O interactions, as seen in compounds like 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate (Li et al., 2009).
Chemical Properties Analysis
- The electronic structure and chemical properties of similar compounds can be explored using theoretical methods like Density Functional Theory (DFT), as conducted in studies of compounds like N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide (Kadhim & Mekky, 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities : Compounds similar to N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide have been synthesized and tested for their antimicrobial activities. For instance, derivatives of diflunisal hydrazide-hydrazones showed antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria, fungi, and yeast species (Ş. Küçükgüzel et al., 2003). Another study on coupling products from 4-aminobenzoic acid hydrazones revealed antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis (Ş. Küçükgüzel et al., 1999).
Anti-Inflammatory Properties : A study on a series of 1,1-bis(heteroaryl)alkane derivatives, including those with a furan ring, revealed significant anti-inflammatory activity in the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model (Jaray Jaratjaroonphong et al., 2014).
Material Science Applications : In material science, compounds with a furan ring have been investigated for their potential in creating highly cross-linked epoxy networks. A study comparing epoxy networks based on furan and benzene structures showed that the furan-based networks had higher glassy Young's modulus due to increased packing efficiency (Kai Li et al., 2016).
Nonlinear Optical Properties : Hydrazones with structures similar to N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide have been synthesized and their nonlinear optical properties investigated. These compounds demonstrated potential for applications in optical devices such as optical limiters and optical switches (K. Naseema et al., 2010).
Cancer Research : There is also research on the carcinogenicity of compounds related to N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide. Studies on various furan and thiazole derivatives showed their potential as carcinogens, primarily inducing carcinomas of the mammary gland in rats (S. Cohen et al., 1970).
Eigenschaften
IUPAC Name |
N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-12-7-6-11(18-12)9-15-16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSELUFHZNMJO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-phenylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)




![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)